N-(3-butoxypropyl)-2,5-dichlorobenzenesulfonamide
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Overview
Description
N-(3-butoxypropyl)-2,5-dichlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has unique properties that make it valuable for specific scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-butoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-2,5-dichlorobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various sulfonamide derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(3-butoxypropyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-butoxypropyl)-3-(4-methylbenzyl)-1-benzothiophene-2-carboxamide
- N-(3-butoxypropyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(3-butoxypropyl)-2,5-dichlorobenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorobenzene moiety and sulfonamide group make it particularly useful in certain chemical reactions and applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C13H19Cl2NO3S |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C13H19Cl2NO3S/c1-2-3-8-19-9-4-7-16-20(17,18)13-10-11(14)5-6-12(13)15/h5-6,10,16H,2-4,7-9H2,1H3 |
InChI Key |
YTQXLRHGLRYBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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